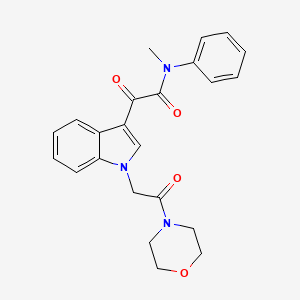

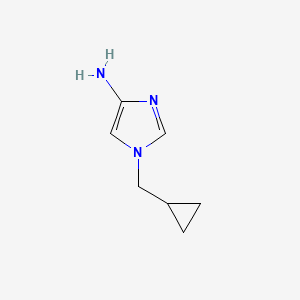

![molecular formula C19H19N3O4 B2893213 Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate CAS No. 474257-44-8](/img/structure/B2893213.png)

Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Enamines

This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement, replacing acid components to efficiently lead to the synthesis of heterocyclic enamines . These enamines are valuable for creating new biologically active structures that contain peptidic or pseudo-peptidic elements with quinolin-2(1H)-one scaffolds.

Development of Green Chemistry Protocols

The compound’s ability to engage in multi-component reactions aligns with the principles of green chemistry, which aims for ideal synthesis with minimal environmental impact . It contributes to atom economy, a key characteristic of green chemistry, by ensuring that all atoms of the reagents are present in the final product.

Creation of Molecular Diversity

The intrinsic atom efficiency and synthetic potential of this compound in isocyanide-based multicomponent reactions (IMCRs) allow for the creation of molecular diversity . This is crucial for the discovery of new drugs and materials with unique properties.

Pharmaceutical Research

Quinoline derivatives like Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate have significant pharmaceutical applications. They are known for their therapeutic potential in treating infections, respiratory diseases, and exhibiting anti-tumor activities .

Material Science

The electronic structure of quinoline derivatives can be analyzed using density functional theory (DFT), which is essential for material science research. This analysis helps in understanding the compound’s properties and potential applications in creating new materials .

Synthesis of Quinolone Drugs

The compound’s structure is conducive to the synthesis of quinolone drugs, which are used to treat various bacterial infections. The development of new quinolone drugs is an active area of research due to their broad-spectrum antibiotic properties .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a building block for synthesizing other compounds that are used in analytical procedures and diagnostics .

Chemical Education

Due to its involvement in various chemical reactions and its relevance to green chemistry, this compound serves as an excellent example for educational purposes in teaching advanced organic synthesis and reaction mechanisms .

Propiedades

IUPAC Name |

ethyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-9-13(10-8-12)20-17(23)11-16-18(24)22-15-6-4-3-5-14(15)21-16/h3-10,16,21H,2,11H2,1H3,(H,20,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZGGIZINIXKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)

![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)